molecular formula C8H13NO3 B141540 Tiglyl Glycine Methyl Ester CAS No. 55649-53-1

Tiglyl Glycine Methyl Ester

Cat. No.: B141540
CAS No.: 55649-53-1
M. Wt: 171.19 g/mol
InChI Key: IFMXGUOYXDBGDS-GQCTYLIASA-N
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Description

Tiglyl Glycine Methyl Ester: is an organic compound with the chemical formula C8H13NO3 It is a derivative of glycine, where the amino group is substituted with a tiglyl group, and the carboxyl group is esterified with methanol

Scientific Research Applications

Tiglyl Glycine Methyl Ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

Target of Action

N-Tiglylglycine methyl ester, also known as Tiglyl Glycine Methyl Ester, is a metabolite of the essential amino acid Isoleucine . The primary target of this compound is the enzyme glycine N-acyltransferase (EC 2.3.1.13) . This enzyme catalyzes the chemical reaction that combines acyl-CoA and glycine to produce CoA and N-acylglycine .

Mode of Action

The compound interacts with its target, glycine N-acyltransferase, by serving as a substrate for the enzyme . The enzyme catalyzes the reaction of acyl-CoA and glycine to produce CoA and N-acylglycine . This interaction results in the production of N-acylglycine, a crucial component in various biochemical reactions.

Biochemical Pathways

N-Tiglylglycine methyl ester is involved in the catabolism of isoleucine . It is an intermediate product in this pathway, which plays a significant role in protein synthesis and energy production. The downstream effects of this pathway include the production of important metabolites like glutathione, cysteine, and taurine .

Pharmacokinetics

It is known that the compound can be detected in human and animal urine samples , suggesting that it is excreted through the urinary system

Result of Action

The result of the action of N-Tiglylglycine methyl ester is the production of N-acylglycine . This compound has been identified as a potential urinary marker for diagnosing treatment failure in tuberculosis patients . This suggests that the compound may have significant effects at the molecular and cellular levels.

Action Environment

The action of N-Tiglylglycine methyl ester is likely influenced by various environmental factors, including the presence of other metabolites, the pH of the environment, and the presence of the target enzyme, glycine N-acyltransferase . .

Biochemical Analysis

Biochemical Properties

N-Tiglylglycine methyl ester plays a significant role in biochemical reactions, particularly in the catabolism of isoleucine. It is produced through the action of glycine N-acyltransferase (EC 2.3.1.13), an enzyme that catalyzes the reaction between acyl-CoA and glycine to form CoA and N-acylglycine . This compound interacts with various enzymes and proteins, including glycine N-acyltransferase, which facilitates its formation. The interactions between N-Tiglylglycine methyl ester and these biomolecules are crucial for maintaining amino acid metabolism and energy production in cells .

Cellular Effects

N-Tiglylglycine methyl ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect mitochondrial function, as it is associated with mitochondrial disorders and genetic conditions . The compound’s impact on cell signaling pathways and gene expression can lead to changes in cellular metabolism, affecting the overall function and health of cells .

Molecular Mechanism

The molecular mechanism of N-Tiglylglycine methyl ester involves its interaction with specific enzymes and proteins. It binds to glycine N-acyltransferase, facilitating the conversion of acyl-CoA and glycine into N-acylglycine . This interaction is essential for the compound’s role in amino acid metabolism. Additionally, N-Tiglylglycine methyl ester may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Tiglylglycine methyl ester can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-Tiglylglycine methyl ester can be stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of N-Tiglylglycine methyl ester vary with different dosages in animal models. At low doses, the compound may have beneficial effects on amino acid metabolism and energy production. At high doses, it can lead to toxic or adverse effects, including mitochondrial dysfunction and metabolic imbalances . These threshold effects are important for understanding the compound’s safety and efficacy in therapeutic applications .

Metabolic Pathways

N-Tiglylglycine methyl ester is involved in the metabolic pathways of amino acids, particularly isoleucine. It is an intermediate product in the catabolism of isoleucine, which involves several enzymes and cofactors . The compound’s role in these pathways is crucial for maintaining metabolic flux and regulating metabolite levels in cells .

Transport and Distribution

The transport and distribution of N-Tiglylglycine methyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of N-Tiglylglycine methyl ester is essential for elucidating its role in cellular metabolism and function .

Subcellular Localization

N-Tiglylglycine methyl ester is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound may be directed to particular organelles, such as mitochondria, through targeting signals and post-translational modifications . Its subcellular localization is important for its activity and function in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tiglyl Glycine Methyl Ester typically involves the reaction of tigloyl chloride with glycine methyl ester hydrochloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Tigloyl chloride+Glycine methyl ester hydrochlorideN-Tiglylglycine methyl ester+HCl\text{Tigloyl chloride} + \text{Glycine methyl ester hydrochloride} \rightarrow \text{this compound} + \text{HCl} Tigloyl chloride+Glycine methyl ester hydrochloride→N-Tiglylglycine methyl ester+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tiglyl Glycine Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the tiglyl group to a saturated butyryl group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of N-butyrylglycine methyl ester.

    Substitution: Formation of N-Tiglylglycine.

Comparison with Similar Compounds

    N-Tiglylglycine: The parent compound without the ester group.

    N-Butyrylglycine methyl ester: A similar compound with a butyryl group instead of a tiglyl group.

    N-Acetylglycine methyl ester: A compound with an acetyl group.

Uniqueness: Tiglyl Glycine Methyl Ester is unique due to the presence of the tiglyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and as a research tool in studying metabolic pathways.

Properties

IUPAC Name

methyl 2-[[(E)-2-methylbut-2-enoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-4-6(2)8(11)9-5-7(10)12-3/h4H,5H2,1-3H3,(H,9,11)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMXGUOYXDBGDS-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00418641
Record name N-Tiglylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55649-53-1
Record name N-Tiglylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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